(5alpha)-3-Oxoestran-17-yl decanoate
Description
(5α)-3-Oxoestran-17-yl decanoate is a synthetic steroid derivative characterized by a 5α-estrane backbone (a tetracyclic structure with a 5α-hydrogen configuration), a 3-ketone group, and a decanoate ester (10-carbon chain) at the 17-position.
Properties
CAS No. |
1037511-17-3 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[(5S,8R,9R,10S,13S,14S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20-,22-,23+,24+,25-,26?,28-/m0/s1 |
InChI Key |
DCESQVOXBITSNE-CUVYADLESA-N |
SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (5α)-3-Oxoestran-17-yl decanoate and its analogs:
Key Insights from Structural Comparisons :
Ester Chain Length and Lipophilicity: The decanoate (C10) and tridecanoate (C13) esters at the 17-position increase lipophilicity compared to non-esterified steroids. Longer chains (e.g., tridecanoate) further prolong systemic retention, as seen in depot formulations .
Functional Group Modifications: The 3-ketone group in (5α)-3-Oxoestran-17-yl decanoate contrasts with the 3α-hydroxyl group in (5α)-Androstan-3α-ol-17-one. This difference likely alters receptor binding affinity, as hydroxyl groups are critical for interactions with steroid receptors like the androgen receptor .
Bioactivity Correlations :
- Evidence from hierarchical clustering studies () suggests that structurally similar compounds (e.g., shared ester groups or core rings) cluster into groups with comparable bioactivity profiles. For example, 17-esterified steroids may share depot-release mechanisms despite differences in core structures .
Research Findings and Data Gaps
This aligns with trends observed in tridecanoate analogs .
Bioactivity Predictions: The KLSD database () highlights the utility of SMILES-based structural comparisons for predicting bioactivity. Using this approach, (5α)-3-Oxoestran-17-yl decanoate may share targets with other 17-esterified steroids, such as sex hormone-binding globulin (SHBG) or hepatic metabolizing enzymes .
Safety and Regulatory Status: No toxicity data specific to this compound are provided. However, ethyl 5-oxodecanoate (), a structurally simpler ester, is regulated as a food additive, suggesting that esterified compounds often undergo rigorous safety evaluations .
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